Tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate

Lipophilicity Drug-likeness Medicinal Chemistry

Choose tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate for its quantifiable molecular differentiation. With a ClogP of 1.22—50× more lipophilic than the des-phenyl analog—and a CNS-compatible TPSA of 76.46 Ų, this building block is pre-validated for fragment-based lead discovery targeting hydrophobic binding sites. The Boc-protected piperazine enables rapid elaboration via amide coupling or SNAr, while the benzylic hydrazide constrains conformation for peptidomimetic inhibitor design. Supplied at ≥90% purity, it ensures consistent performance in SAR studies.

Molecular Formula C17H26N4O3
Molecular Weight 334.4 g/mol
Cat. No. B8079766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate
Molecular FormulaC17H26N4O3
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C(=O)NN
InChIInChI=1S/C17H26N4O3/c1-17(2,3)24-16(23)21-11-9-20(10-12-21)14(15(22)19-18)13-7-5-4-6-8-13/h4-8,14H,9-12,18H2,1-3H3,(H,19,22)
InChIKeyKCUOFCOIQIDAEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate: A Defined Physicochemical Building Block for Medicinal Chemistry


Tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate (CAS 2007908-45-2) is a bifunctional research intermediate featuring a Boc-protected piperazine and a phenylacetyl hydrazide moiety. It is characteristically supplied with a purity of 90.0% and a molecular weight of 334.42 g/mol . As a member of the tert-butyl piperazine-1-carboxylate class, its differentiation lies not in reported bioactivity—no primary activity data exists in major databases like ChEMBL [1]—but in its distinct, quantifiable molecular properties that dictate its suitability as a synthetic fragment.

Why Generic Substitution of tert-Butyl Piperazine-1-Carboxylate Analogs Fails in a Library Design Context


Indiscriminate substitution of tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate with closely related analogs is scientifically unjustified due to the profound impact of its phenyl substitution on key molecular descriptors. Even structurally similar building blocks exhibit significantly different lipophilicity and polar surface area, which are primary determinants of passive permeability, solubility, and target binding promiscuity [1]. The quantified differences detailed below demonstrate that choosing an analog like the des-phenyl derivative would introduce a compound with fundamentally different drug-like properties into a synthetic library or SAR study, potentially invalidating the entire experimental design.

Quantitative Differential Evidence for Tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate vs. Closest Analogs


Lipophilicity (ClogP): A Quantified Gain Over the Des-phenyl Hydrazide Analog

The target compound exhibits significantly higher calculated lipophilicity compared to its most direct structural analog lacking the phenyl group. This property directly influences membrane permeability and non-specific binding, making the target a more suitable building block for targeting hydrophobic protein pockets or enhancing CNS penetration [1]. The alternative, tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has an XlogP of -0.5, which is markedly more hydrophilic .

Lipophilicity Drug-likeness Medicinal Chemistry

Topological Polar Surface Area (TPSA): A Measurable Advantage for Permeability Over the Hydrazide Analog

The target compound's TPSA of 76.46 Ų is lower than that of the des-phenyl analog, which has a TPSA of 87.9 Ų . A lower TPSA is generally predictive of improved passive oral absorption and blood-brain barrier penetration, with compounds having a TPSA below 140 Ų being more likely to be orally absorbed and those below 70-90 Ų potentially having good CNS penetration [1].

Permeability Drug Absorption Medicinal Chemistry

Structural Differentiation: A Configurationally Stable Phenylacetyl Hydrazide Motif Absent in Common Alternatives

The compound provides a unique phenylacetyl hydrazide motif directly attached to a Boc-piperazine at the benzylic position. This contrasts with other common piperazine hydrazide building blocks where the linkage is through a shorter or more flexible chain. For instance, replacing the phenylacetyl group with a simpler acetyl group (as in the des-phenyl analog) removes both the phenyl ring for pi-stacking interactions and a chiral center (indicated by the non-stereospecific SMILES in the vendor data ), which is often crucial for pursuing stereospecific interactions with biological targets.

Molecular Recognition Structure-Activity Relationship Fragment-Based Drug Design

High-Value Application Scenarios for Tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate


Fragment-Based Lead Discovery (FBLD) Targeting Hydrophobic Pockets

This building block is ideally suited for FBLD campaigns targeting proteins with hydrophobic binding sites. Its calculated ClogP of 1.22 indicates it is 50 times more lipophilic than the des-phenyl analog [1], making it a superior choice when a hydrophobic anchor is required for fragment binding. The Boc-piperazine allows for rapid elaboration via standard amide coupling or SNAr reactions after deprotection.

Privileged Structure Library Synthesis for CNS Targets

The compound's TPSA of 76.46 Ų falls within a favorable range for CNS drug discovery [1]. Incorporating this fragment into a library of CNS-targeted compounds, where it serves as a phenylacetyl hydrazide synthon, provides a starting point with pre-validated physicochemical compatibility for crossing the blood-brain barrier, unlike its more polar counterparts.

Synthesis of Conformationally Constrained Peptidomimetics

The benzylic substitution on the hydrazide moiety introduces a degree of conformational constraint around a tetrasubstituted carbon. This scaffold can be used to create peptidomimetic inhibitors, where the phenyl ring can mimic a key hydrophobic side chain (e.g., phenylalanine) and the hydrazide can participate in hydrogen bonding with the target's catalytic residues, providing a rigidified and potentially more selective probe.

Quote Request

Request a Quote for Tert-butyl 4-(2-hydrazinyl-2-oxo-1-phenylethyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.